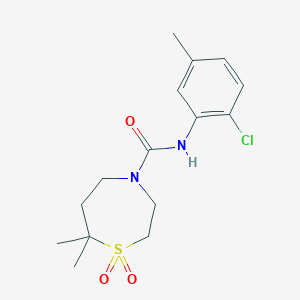![molecular formula C13H10Cl2N4O2 B7680049 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a heterocyclic organic compound that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells and enhance DNA repair mechanisms. In addition, this compound has been shown to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione in lab experiments is its anti-cancer properties. This compound can be used to study the mechanisms of cancer growth and the effects of anti-cancer agents. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the use of 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione in scientific research. One direction is the development of more efficient synthesis methods to increase yield and purity of the compound. Another direction is the study of the compound's effects on different types of cancer cells. Additionally, the potential use of this compound in combination with other anti-cancer agents should be explored. Finally, the development of more soluble forms of the compound should be investigated to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione is a compound that has shown potential in various scientific research applications. Its anti-cancer properties and ability to enhance DNA repair mechanisms make it a promising compound for cancer research. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods and soluble forms of the compound.
Méthodes De Synthèse
The synthesis of 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione has been achieved using various methods. One of the most common methods involves the reaction of 5,6-dichloroisatin with 2-ethyl-1,2,4-triazole-3-carbaldehyde in the presence of a base. Another method involves the reaction of 5,6-dichloroisatin with 2-ethyl-1,2,4-triazole-3-methanol in the presence of a base. These methods have been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione has been used in various scientific research applications. One of the most common applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been used in the study of DNA repair mechanisms and has been shown to enhance the repair of damaged DNA.
Propriétés
IUPAC Name |
5,6-dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O2/c1-2-19-11(16-6-17-19)5-18-12(20)7-3-9(14)10(15)4-8(7)13(18)21/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVAMJCCYEGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)
![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)



![7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7680045.png)

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]methanone](/img/structure/B7680063.png)
![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)